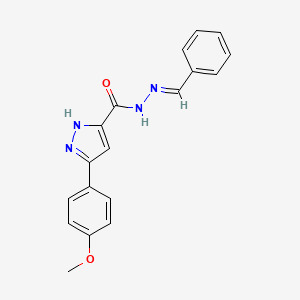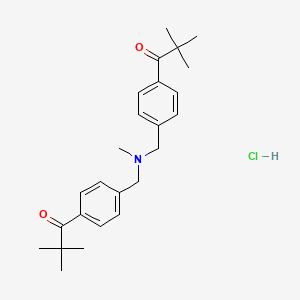
(4AR,8AR)-Decahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4AR,8AR)-Decahydroquinoxaline is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of quinoxaline, where the aromatic ring has been fully hydrogenated, resulting in a saturated bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8AR)-Decahydroquinoxaline typically involves the hydrogenation of quinoxaline. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature. The reaction proceeds as follows: [ \text{Quinoxaline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4AR,8AR)-Decahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: More saturated bicyclic compounds.
Substitution: Functionalized decahydroquinoxaline derivatives with alkyl, acyl, or other substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4AR,8AR)-Decahydroquinoxaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with specific enzymes and receptors makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of (4AR,8AR)-Decahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Decahydroisoquinoline: Another bicyclic compound with similar structural features but different nitrogen positioning.
Decahydroquinoline: Similar in structure but lacks the second nitrogen atom in the ring.
Tetrahydroquinoxaline: Partially hydrogenated derivative with different reactivity.
Uniqueness
(4AR,8AR)-Decahydroquinoxaline is unique due to its fully saturated bicyclic structure and the presence of two nitrogen atoms. This combination provides distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
InChI |
InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
MDEXMBGPIZUUBI-HTQZYQBOSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)NCCN2 |
SMILES canónico |
C1CCC2C(C1)NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11996222.png)

![N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11996239.png)
![9-Bromo-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996254.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996257.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996276.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)
![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B11996281.png)


